rac-(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile

Catalog No.
S12821615
CAS No.
M.F
C7H10N2
M. Wt
122.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbon...

Product Name

rac-(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile

IUPAC Name

(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

InChI

InChI=1S/C7H10N2/c8-3-5-1-7-2-6(5)4-9-7/h5-7,9H,1-2,4H2/t5-,6+,7-/m0/s1

InChI Key

ZYGSYWNTOIZIMA-XVMARJQXSA-N

Canonical SMILES

C1C2CC(C1CN2)C#N

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1CN2)C#N

rac-(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile is a bicyclic compound characterized by a unique structure that incorporates a nitrogen atom within its framework and a nitrile functional group. This compound has garnered attention due to its specific stereochemistry and potential applications in various fields, particularly in organic synthesis and medicinal chemistry. The molecular formula for this compound is C₇H₁₀N₂, with a molecular weight of 122.17 g/mol.

, including:

  • Oxidation: This reaction can introduce oxygen-containing functional groups, potentially transforming the nitrile group into carboxylic acids or amides.
  • Reduction: Reduction processes can modify the nitrile group into primary amines or aldehydes.
  • Substitution: The compound can engage in nucleophilic or electrophilic substitution reactions, allowing for the introduction of various functional groups.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
  • Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typical reducing agents.
  • Substitution: The choice of nucleophiles and electrophiles varies based on the desired product.

Major Products Formed

The specific products formed from these reactions depend on the conditions and reagents used. For instance, oxidation may yield ketones or alcohols, while reduction can result in amines.

Research indicates that rac-(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile exhibits potential biological activity. It has been studied for its interactions with biological molecules, suggesting possible therapeutic applications. The exact mechanisms of action remain under investigation, but it is hypothesized that the compound may influence various biochemical pathways through targeted interactions with specific receptors or enzymes .

Synthetic Routes

The synthesis of rac-(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile typically involves cyclization reactions starting from suitable precursors. One common method includes reacting a bicyclic amine precursor with a nitrile under controlled conditions to promote the formation of the bicyclic structure.

Industrial Production Methods

In an industrial context, optimized synthetic routes are employed to maximize yield and purity. This often involves the use of catalysts and precise reaction conditions to facilitate efficient cyclization processes.

rac-(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile has several notable applications:

  • Organic Synthesis: It serves as a building block for constructing more complex organic molecules.
  • Biological Research: The compound is studied for its potential interactions with biological systems.
  • Medicinal Chemistry: It is investigated as a precursor for developing new therapeutic agents.
  • Industrial Use: Employed in producing specialty chemicals and materials in various industries.

Interaction studies have focused on understanding how rac-(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile interacts with various biological targets. These studies aim to elucidate its mechanism of action and potential therapeutic benefits. Initial findings suggest that it may modulate certain biochemical pathways by interacting with specific receptors or enzymes .

Similar Compounds

Some compounds that share structural similarities include:

  • rac-(1R,4S,5R,6R)-2-oxa-3-azabicyclo[2.2.1]heptane-5,6-diol
  • rac-(1R,4R,5R)-1-{[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid
  • rac-(1R,2S,4R,5R)-2-methylbicyclo[2.2.1]heptane-2,5-diol

Uniqueness

rac-(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile stands out due to its unique bicyclic structure combined with the nitrile group, which imparts distinct chemical properties and reactivity profiles compared to similar compounds. This uniqueness enhances its value in research and industrial applications.

XLogP3

0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

122.084398327 g/mol

Monoisotopic Mass

122.084398327 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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